Cas no 134710-25-1 (CALCISEPTINE)

CALCISEPTINE structure
Nome del prodotto:CALCISEPTINE
CALCISEPTINE Proprietà chimiche e fisiche
Nomi e identificatori
-
- Calciseptin(Dendroaspis polylepis polylepis)
- CALCISEPTINE
- Calcispetin
- CID 121596042
- CAS
- CALCISEPTINE, DENDROASPIS POLYLEPIS POLYLEPIS
- ARG-ILE-CYS-TYR-ILE-HIS-LYS-ALA-SER-LEU-PRO-ARG-ALA-THR-LYS-THR-CYS-VAL-GLU -ASN-THR-CYS-TYR-LYS-MET-PHE-ILE-ARG-THR-GLN-ARG-GLU-TYR-ILE-SER-GLU-ARG-GLY-CYS-GLY-CYS-PRO-THR-ALA-MET-TRP-PRO-TYR-GLN-THR-GLU-CYS-CYS-LYS-GLY-ASP-CYS -ASN-LYS
- Calciseptin
- Calciseptin (Dendroaspis polylepis polylepis)
- cse1l
- UNII-3L25U4OT2C
- 3L25U4OT2C
- 134710-25-1
-
- Inchi: 1S/C299H468N90O87S10/c1-24-145(9)227(377-240(422)170(305)55-43-105-323-294(310)311)283(465)373-207-138-482-483-139-208-273(455)360-190(118-159-70-78-165(398)79-71-159)259(441)345-175(59-35-40-102-302)246(428)350-188(99-115-478-23)254(436)359-192(117-158-52-29-28-30-53-158)264(446)378-228(146(10)25-2)280(462)352-180(66-48-110-328-299(320)321)257(439)382-233(154(18)394)286(468)355-181(86-92-214(306)402)249(431)343-178(64-46-108-326-297(316)317)247(429)347-184(89-95-222(411)412)251(433)358-193(120-161-74-82-167(400)83-75-161)265(447)380-230(148(12)27-4)282(464)369-202(133-391)268(450)349-183(88-94-221(409)410)250(432)341-173(62-44-106-324-295(312)313)242(424)331-130-219(407)338-203(134-479-484-140-209(275(457)376-226(144(7)8)279(461)354-185(90-96-223(413)414)252(434)362-197(125-217(309)405)267(449)385-236(157(21)397)289(471)374-208)375-288(470)235(156(20)396)383-256(438)176(60-36-41-103-303)353-285(467)232(153(17)393)381-239(421)151(15)335-245(427)177(63-45-107-325-296(314)315)351-276(458)211-67-49-111-387(211)290(472)199(116-143(5)6)366-269(451)201(132-390)368-238(420)149(13)334-244(426)174(58-34-39-101-301)344-261(443)195(123-164-128-322-142-333-164)365-281(463)229(147(11)26-3)379-266(448)194(361-272(207)454)121-162-76-84-168(401)85-77-162)243(425)332-131-220(408)339-210-141-486-485-137-206(274(456)372-204-135-480-481-136-205(271(453)363-196(124-216(308)404)262(444)357-189(293(475)476)61-37-42-104-304)370-248(430)179(65-47-109-327-298(318)319)346-263(445)198(126-225(417)418)337-218(406)129-330-241(423)172(342-270(204)452)57-33-38-100-300)371-253(435)186(91-97-224(415)416)356-287(469)234(155(19)395)384-258(440)182(87-93-215(307)403)348-260(442)191(119-160-72-80-166(399)81-73-160)364-277(459)212-68-50-112-388(212)291(473)200(122-163-127-329-171-56-32-31-54-169(163)171)367-255(437)187(98-114-477-22)340-237(419)150(14)336-284(466)231(152(16)392)386-278(460)213-69-51-113-389(213)292(210)474/h28-32,52-54,56,70-85,127-128,142-157,170,172-213,226-236,329,390-401H,24-27,33-51,55,57-69,86-126,129-141,300-305H2,1-23H3,(H2,306,402)(H2,307,403)(H2,308,404)(H2,309,405)(H,322,333)(H,330,423)(H,331,424)(H,332,425)(H,334,426)(H,335,427)(H,336,466)(H,337,406)(H,338,407)(H,339,408)(H,340,419)(H,341,432)(H,342,452)(H,343,431)(H,344,443)(H,345,441)(H,346,445)(H,347,429)(H,348,442)(H,349,450)(H,350,428)(H,351,458)(H,352,462)(H,353,467)(H,354,461)(H,355,468)(H,356,469)(H,357,444)(H,358,433)(H,359,436)(H,360,455)(H,361,454)(H,362,434)(H,363,453)(H,364,459)(H,365,463)(H,366,451)(H,367,437)(H,368,420)(H,369,464)(H,370,430)(H,371,435)(H,372,456)(H,373,465)(H,374,471)(H,375,470)(H,376,457)(H,377,422)(H,378,446)(H,379,448)(H,380,447)(H,381,421)(H,382,439)(H,383,438)(H,384,440)(H,385,449)(H,386,460)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,417,418)(H,475,476)(H4,310,311,323)(H4,312,313,324)(H4,314,315,325)(H4,316,317,326)(H4,318,319,327)(H4,320,321,328)/t145-,146-,147-,148-,149-,150-,151-,152+,153+,154+,155+,156+,157+,170-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,226-,227-,228-,229-,230-,231-,232-,233-,234-,235-,236-/m0/s1
- Chiave InChI: GTSCNQPMGNAJSH-YHFCJVPQSA-N
- Sorrisi: S(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]1([H])C(N([H])[C@@]([H])(C([H])([H])C2=C([H])N([H])C3=C([H])C([H])=C([H])C([H])=C23)C(N2C([H])([H])C([H])([H])C([H])([H])[C@@]2([H])C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]2([H])C(N([H])[C@]([H])(C(N([H])C([H])([H])C(N([H])[C@@]([H])(C([H])([H])C(=O)O[H])C(N([H])[C@@]([H])(C([H])([H])C([H])([H])C([H])([H])N([H])/C(=N/[H])/N([H])[H])C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(=O)O[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])=O)C([H])([H])C(N([H])[H])=O)=O)C([H])([H])SSC2([H])[H])=O)=O)=O)=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])=O)=O)C([H])([H])SSC([H])([H])[C@@]([H])(C(N2C([H])([H])C([H])([H])C([H])([H])[C@@]2([H])C(N([H])[C@]([H])(C(N([H])[C@@]([H])(C([H])([H])[H])C(N1[H])=O)=O)[C@@]([H])(C([H])([H])[H])O[H])=O)=O)N([H])C(C([H])([H])N([H])C([C@]1([H])C([H])([H])SSC([H])([H])[C@@]2([H])C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@@]([H])(C([H])([H])C3C([H])=C([H])C([H])=C([H])C=3[H])C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@@]([H])(C([H])([H])C([H])([H])C(N([H])[H])=O)C(N([H])[C@@]([H])(C([H])([H])C([H])([H])C([H])([H])N([H])/C(=N/[H])/N([H])[H])C(N([H])[C@@]([H])(C([H])([H])C([H])([H])C(=O)O[H])C(N([H])[C@@]([H])(C([H])([H])C3C([H])=C([H])C(=C([H])C=3[H])O[H])C(N([H])[C@]([H])(C(N([H])[C@@]([H])(C([H])([H])O[H])C(N([H])[C@@]([H])(C([H])([H])C([H])([H])C(=O)O[H])C(N([H])[C@@]([H])(C([H])([H])C([H])([H])C([H])([H])N([H])/C(=N/[H])/N([H])[H])C(N([H])C([H])([H])C(N1[H])=O)=O)=O)=O)=O)[C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])=O)=O)=O)=O)=O)[C@@]([H])(C([H])([H])[H])O[H])=O)C([H])([H])C([H])([H])C([H])([H])N([H])/C(=N/[H])/N([H])[H])=O)[C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])=O)=O)C([H])([H])C([H])([H])SC([H])([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])=O)C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])=O)C([H])([H])SSC([H])([H])[C@@]([H])(C(N([H])[C@@]([H])(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])C(N([H])[C@@]([H])([C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])C(N([H])[C@@]([H])(C([H])([H])C1=C([H])N=C([H])N1[H])C(N([H])[C@@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])C(N([H])[C@@]([H])(C([H])([H])[H])C(N([H])[C@@]([H])(C([H])([H])O[H])C(N([H])[C@@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])([H])[C@@]1([H])C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N2[H])=O)[C@@]([H])(C([H])([H])[H])O[H])=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])=O)[C@@]([H])(C([H])([H])[H])O[H])=O)C([H])([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])N([H])/C(=N/[H])/N([H])[H])=O)=O)=O)=O)=O)=O)=O)=O)=O)N([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])N([H])/C(=N\[H])/N([H])[H])N([H])[H])=O)=O)=O)[C@@]([H])(C([H])([H])[H])O[H])=O)C([H])([H])C(N([H])[H])=O)=O)C([H])([H])C([H])([H])C(=O)O[H])=O)C([H])(C([H])([H])[H])C([H])([H])[H])=O)=O)=O)=O)C([H])([H])C([H])([H])C(=O)O[H])=O)[C@@]([H])(C([H])([H])[H])O[H])=O)C([H])([H])C([H])([H])C(N([H])[H])=O)=O)C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])=O)=O)=O
Proprietà calcolate
- Massa esatta: 7034.2271234g/mol
- Massa monoisotopica: 7031.2170589g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 104
- Conta accettatore di obbligazioni idrogeno: 110
- Conta atomi pesanti: 486
- Conta legami ruotabili: 128
- Complessità: 18000
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 67
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -29.7
- Superficie polare topologica: 3150
CALCISEPTINE Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Biosynth | PCL-4255-S-0.1 mg |
Calciseptine |
134710-25-1 | 0.1 mg |
$470.80 | 2023-01-03 |
CALCISEPTINE Letteratura correlata
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
134710-25-1 (CALCISEPTINE) Prodotti correlati
- 2031241-95-7((1s,4s)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine)
- 1904412-08-3(N-4-methyl-2-({3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)phenylacetamide)
- 1361647-28-0(2'-Fluoro-5'-methyl-2,3,4-trichlorobiphenyl)
- 951890-46-3(3-Chloro-5-fluoro-4'-iodobenzophenone)
- 2229418-13-5(1-methyl-5-(2-methyloxiran-2-yl)-1H-pyrazole)
- 2138262-55-0(Benzeneacetic acid, 2-bromo-5-chloro-α-methylene-, methyl ester)
- 941875-14-5(2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(methylsulfanyl)phenylacetamide)
- 2034485-09-9(N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide)
- 1824275-81-1(N-Methoxy-N-methylbenzo[b]azete-2-carboxamide)
- 1227583-91-6(5-bromo-6-chloro-pyridine-2-carbaldehyde)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso